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molecular formula C8H9ClOS B1354781 Benzene, 1-[(chloromethyl)thio]-4-methoxy- CAS No. 7205-89-2

Benzene, 1-[(chloromethyl)thio]-4-methoxy-

Cat. No. B1354781
M. Wt: 188.67 g/mol
InChI Key: GEOWMGXEZOADNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04705791

Procedure details

4-Methoxythiophenol (40 mmol) was dissolved in bromochloromethane (0.8 mol) and triethylamine (40 mmol) added dropwise with stirring and external cooling to keep the reaction below room temperature. Once the addition was completed the reaction mixture was stirred at room temperature for 1 h. The mixture was then washed with water, the organic solution dried (MgSO4), the solvent evaporated off and the residue distilled; yield: 3.90 g (52%), b.p. 70° C./0.01 mmHg. The physical data for the title compound are detailed in J. Hayami, N. Tanaka, S. Kurabayashi, Y. Kotani and A. Kaji; Bull.Chem.Soc. (Japan) 44, 3091 (1971).
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
0.8 mol
Type
reactant
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([SH:9])=[CH:5][CH:4]=1.Br[CH2:11][Cl:12].C(N(CC)CC)C>>[Cl:12][CH2:11][S:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
40 mmol
Type
reactant
Smiles
COC1=CC=C(C=C1)S
Name
Quantity
0.8 mol
Type
reactant
Smiles
BrCCl
Step Two
Name
Quantity
40 mmol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
external cooling
CUSTOM
Type
CUSTOM
Details
the reaction below room temperature
ADDITION
Type
ADDITION
Details
Once the addition
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 1 h
Duration
1 h
WASH
Type
WASH
Details
The mixture was then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
Smiles
ClCSC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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